

Comprehensive Characterization of Axisothiocyanate-3

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Compound of Interest

Compound Name: *Axisothiocyanate 3*

CAS No.: 59633-81-7

Cat. No.: B1260044

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A Technical Guide to Marine Spiroaxane Isothiocyanates Executive Summary & Chemical Identity[1][2]

Axisothiocyanate-3 is a secondary metabolite belonging to the axane class of sesquiterpenes. It is characterized by a spiro[4,5]decane skeleton and an isothiocyanate (-NCS) functional group. It is historically significant as one of the defining members of the "isocyanopupukeanane" and "spiroaxane" families discovered in marine sponges of the genus *Axinella*.

Unlike terrestrial isothiocyanates (often derived from glucosinolates in cruciferous vegetables), Axisothiocyanate-3 is terpenoid in origin, co-occurring with its isomeric isonitrile, Axisonitrile-3.
[\[1\]](#)

Chemical Profile

Property	Data
Common Name	Axisothiocyante-3
Class	Sesquiterpene Isothiocyanate (Spiroaxane)
	C
Molecular Formula	H
	NS
Molecular Weight	~263.44 g/mol
Key Functional Group	Isothiocyanate (-N=C=S)
Primary Source	Axinella cannabina (Demospongiae)

Spectroscopic Characterization (NMR, MS, IR)

The structural elucidation of Axisothiocyante-3 relies on a triad of spectral evidence: the diagnostic IR stretch, the "silent" carbon in

C NMR, and the molecular ion in MS.

A. Infrared Spectroscopy (IR)

The most immediate diagnostic tool for distinguishing Axisothiocyante-3 from its co-metabolite Axisonitrile-3 is IR spectroscopy.

- Diagnostic Band: Broad, strong absorption at 2050–2150 cm^{-1} .
- differentiation:
 - -NCS (Isothiocyanate): Broad, often split or complex band ~2100 cm^{-1} .
 - -NC (Isonitrile): Sharp, distinct band ~2130 cm^{-1} .

B. Mass Spectrometry (MS)

Mass spectrometry confirms the sesquiterpene skeleton and the presence of sulfur.

- Molecular Ion (): m/z ~263.
- Fragmentation Pattern:
 - Loss of Functional Group: A characteristic loss of 58 Da (-NCS) or 32 Da (S) is often observed, leaving the hydrocarbon spiro-skeleton ().
 - Base Peak: Often related to the stable carbocation of the spiro[4,5]decane core after the loss of the labile -NCS group.

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The proton spectrum is dominated by the aliphatic signals of the sesquiterpene backbone.

- Methyl Signals: Three to four methyl groups (singlets and doublets) in the 0.8 – 1.6 ppm range.
- Spiro-Ring Protons: Complex multiplets in the 1.2 – 2.2 ppm region.
- Functional Group Vicinity: If the -NCS is secondary, the methine proton (-proton) typically appears downfield (3.5 – 4.5 ppm), though in tertiary positions (common in spiroaxanes), this signal is absent.

C NMR (Carbon-13)

This is the most critical validation step.

- The "Silent" Carbon: The central carbon of the isothiocyanate group (-N=C=S) is notoriously difficult to detect due to long relaxation times () and chemical shift anisotropy broadening.
 - Shift: ~128 – 135 ppm (Weak/Broad).

- Technical Note: To observe this signal, use a relaxation delay () of >2-5 seconds and high scan counts.
- Spiro Quaternary Carbon: A diagnostic singlet signal in the 40–60 ppm range representing the spiro-junction.
- Olefinic Carbons: If the specific congener contains a double bond (common in Axinella terpenes), look for signals at 110–150 ppm.

Experimental Protocols

Protocol 1: Isolation from *Axinella cannabina*

Rationale: Marine terpenes are lipophilic. A stepped gradient extraction prevents contamination from polar salts and proteins.

- Collection: Flash-freeze Axinella sponge tissue immediately after collection (prevents enzymatic degradation of isonitriles/isothiocyanates).
- Lyophilization: Freeze-dry the tissue to remove water.
- Extraction:
 - Macerate dried tissue in MeOH/CH₂Cl₂ (1:1) for 24 hours.
 - Filter and concentrate in vacuo.
- Partitioning:
 - Resuspend residue in water.[2]
 - Partition against n-Butanol or Ethyl Acetate to capture the organic fraction.
- Fractionation (Flash Chromatography):

- Stationary Phase: Silica Gel 60.
- Mobile Phase: Gradient of Hexane
Ethyl Acetate.
- Target: Axisothiocyanates typically elute in non-polar fractions (high Hexane ratio) due to the lipophilic nature of the terpene skeleton.

Protocol 2: HPLC Purification

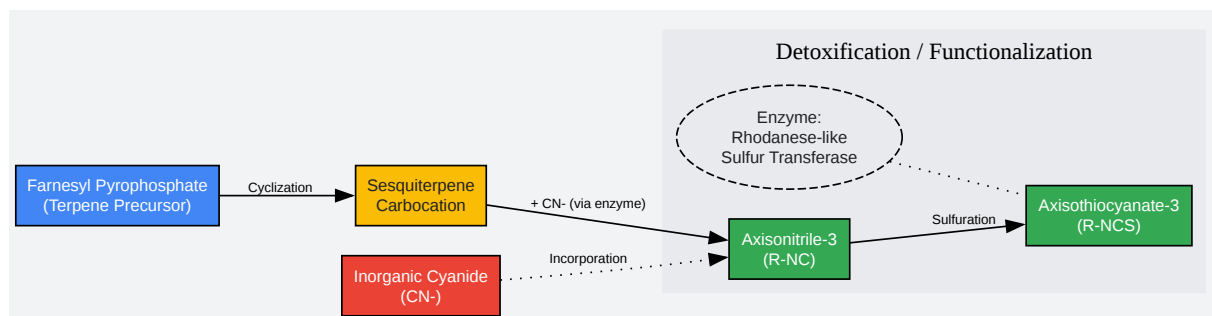
Rationale: Separation of the Isothiocyanate (Ax-3) from the Isomer (Axisonitrile-3).

- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m).
- Solvent System: Isocratic Acetonitrile (ACN) / Water (typically 80:20 or 90:10).
- Detection: UV at 210 nm (general) and 254 nm.
- Differentiation: Axisothiocyanate-3 usually elutes after the corresponding isonitrile due to slightly lower polarity.

Biosynthetic Logic & Signaling

The existence of Axisothiocyanate-3 is linked to the "Cyanide/Isocyanide" metabolic grid in sponges. Recent studies suggest a Rhodanese-like enzymatic pathway that converts the toxic isonitrile group into the isothiocyanate.^[3]

Biosynthetic Pathway Diagram



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Figure 1: Proposed biosynthetic relationship between marine isonitriles and isothiocyanates involving sulfur transferases.

References

- Primary Isolation & Structure: Fattorusso, E., et al. (1976). "Axisonitrile-3, axiothiocyanate-3 and axamide-3.[3] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge *Axinella cannabina*." [3] *Tetrahedron*, 32(4), 473–478.[3]
- Biosynthetic Origin: Garson, M. J., & Simpson, J. S. (2004). "Marine isocyanides and related natural products – structure, biosynthesis and ecology." *Natural Product Reports*, 21, 164-179.
- Modern Spectral Analysis (Isothiocyanates): Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in ¹³C NMR Spectra: A Case Study." *The Journal of Organic Chemistry*.
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- [2. Further Investigation of the Mediterranean Sponge Axinella polypoides: Isolation of a New Cyclonucleoside and a New Betaine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. preprints.org \[preprints.org\]](#)
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